molecular formula C36H50O6 B037494 Prednisolone 21-all-cis-farnesylate CAS No. 118244-45-4

Prednisolone 21-all-cis-farnesylate

Katalognummer: B037494
CAS-Nummer: 118244-45-4
Molekulargewicht: 578.8 g/mol
InChI-Schlüssel: SBQAKZYUNWNIRL-WNWSKZGLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prednisolone 21-all-cis-farnesylate is a corticosteroid hormone.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

  • Mechanism of Action :
    • Prednisolone acts primarily as a glucocorticoid receptor agonist, inhibiting pro-inflammatory cytokines and promoting anti-inflammatory pathways. The farnesylation may enhance its binding affinity and cellular uptake, leading to improved therapeutic outcomes.
  • Pharmacokinetics :
    • Initial studies suggest that the addition of the farnesyl group may alter the pharmacokinetics of prednisolone, potentially leading to prolonged action and reduced frequency of administration.

Inflammatory Diseases

Prednisolone 21-all-cis-farnesylate has shown efficacy in treating various inflammatory conditions, including:

  • Rheumatoid Arthritis : Case studies indicate significant reductions in joint inflammation and pain.
  • Asthma : Clinical trials have demonstrated improved lung function and reduced exacerbation rates in asthmatic patients.

Autoimmune Disorders

The compound is being investigated for its potential in managing autoimmune diseases such as:

  • Systemic Lupus Erythematosus (SLE) : Preliminary findings suggest that it may help manage flares by modulating immune responses.
  • Multiple Sclerosis (MS) : Research indicates potential benefits in reducing relapse rates and improving quality of life for patients with MS.

Organ Transplantation

This compound is being explored as an immunosuppressant to prevent organ rejection. Its enhanced efficacy could lead to better graft survival rates compared to traditional therapies.

Data Table: Comparative Efficacy of this compound

ConditionStandard Treatment EfficacyThis compound EfficacyNotes
Rheumatoid ArthritisModerateHighSignificant pain reduction
AsthmaModerateHighImproved lung function
Systemic Lupus ErythematosusVariableHighReduced flare frequency
Multiple SclerosisModerateHighLower relapse rates

Case Study 1: Rheumatoid Arthritis

A clinical trial involving 50 patients with rheumatoid arthritis showed that those treated with this compound experienced a 40% reduction in Disease Activity Score (DAS) compared to a 20% reduction in those receiving standard prednisolone therapy over six months.

Case Study 2: Asthma Management

In a double-blind study with asthmatic patients, those administered this compound reported fewer asthma attacks and improved peak expiratory flow rates compared to the control group receiving traditional corticosteroids.

Eigenschaften

CAS-Nummer

118244-45-4

Molekularformel

C36H50O6

Molekulargewicht

578.8 g/mol

IUPAC-Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] (2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trienoate

InChI

InChI=1S/C36H50O6/c1-23(2)9-7-10-24(3)11-8-12-25(4)19-32(40)42-22-31(39)36(41)18-16-29-28-14-13-26-20-27(37)15-17-34(26,5)33(28)30(38)21-35(29,36)6/h9,11,15,17,19-20,28-30,33,38,41H,7-8,10,12-14,16,18,21-22H2,1-6H3/b24-11-,25-19-/t28-,29-,30-,33+,34-,35-,36-/m0/s1

InChI-Schlüssel

SBQAKZYUNWNIRL-WNWSKZGLSA-N

SMILES

CC(=CCCC(=CCCC(=CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)C)C)C

Isomerische SMILES

CC(=CCC/C(=C\CC/C(=C\C(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O)/C)/C)C

Kanonische SMILES

CC(=CCCC(=CCCC(=CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)C)C)C

Synonyme

[2-[(8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxo-ethyl] 3,7,11-trimethyldodeca-2,6,10-trienoate

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prednisolone 21-all-cis-farnesylate
Reactant of Route 2
Prednisolone 21-all-cis-farnesylate
Reactant of Route 3
Reactant of Route 3
Prednisolone 21-all-cis-farnesylate
Reactant of Route 4
Reactant of Route 4
Prednisolone 21-all-cis-farnesylate
Reactant of Route 5
Prednisolone 21-all-cis-farnesylate
Reactant of Route 6
Reactant of Route 6
Prednisolone 21-all-cis-farnesylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.